molecular formula C12H27ClSi B14638351 Tri-tert-butylchlorosilane CAS No. 56348-24-4

Tri-tert-butylchlorosilane

Cat. No.: B14638351
CAS No.: 56348-24-4
M. Wt: 234.88 g/mol
InChI Key: DJECDCLXTNZYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-tert-butylchlorosilane is an organosilicon compound with the chemical formula (C₄H₉)₃SiCl. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-tert-butylchlorosilane can be synthesized through the reaction of tert-butyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:

3(C4H9)Cl+SiCl4(C4H9)3SiCl+3HCl3 (C₄H₉)Cl + SiCl₄ \rightarrow (C₄H₉)₃SiCl + 3 HCl 3(C4​H9​)Cl+SiCl4​→(C4​H9​)3​SiCl+3HCl

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butylchlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

    Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylsilanol and hydrochloric acid.

    Reduction: It can be reduced to form tri-tert-butylsilane.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

Major Products Formed

    Substitution: Products include various organosilicon compounds depending on the nucleophile used.

    Hydrolysis: The major products are tert-butylsilanol and hydrochloric acid.

    Reduction: The major product is tri-tert-butylsilane.

Scientific Research Applications

Tri-tert-butylchlorosilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organosilicon compounds and as a protecting group for alcohols and amines.

    Biology: It is used in the modification of biomolecules to study their structure and function.

    Medicine: It is used in the development of silicon-based drugs and drug delivery systems.

    Industry: It is used in the production of silicone polymers and resins.

Mechanism of Action

The mechanism of action of tri-tert-butylchlorosilane involves the formation of a reactive intermediate that can undergo various chemical transformations. The chlorine atom in the compound is highly reactive and can be easily replaced by other functional groups through nucleophilic substitution. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylchlorosilane: Similar in structure but with two tert-butyl groups instead of three.

    Triethylchlorosilane: Similar in reactivity but with ethyl groups instead of tert-butyl groups.

    Trimethylchlorosilane: Similar in reactivity but with methyl groups instead of tert-butyl groups.

Uniqueness

Tri-tert-butylchlorosilane is unique due to its high steric hindrance provided by the three bulky tert-butyl groups. This steric hindrance can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

56348-24-4

Molecular Formula

C12H27ClSi

Molecular Weight

234.88 g/mol

IUPAC Name

tritert-butyl(chloro)silane

InChI

InChI=1S/C12H27ClSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3

InChI Key

DJECDCLXTNZYDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.